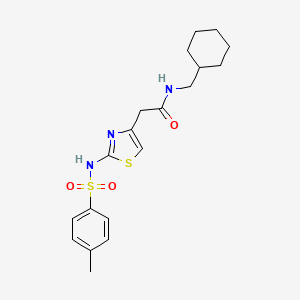

N-(cyclohexylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide

Descripción

BenchChem offers high-quality N-(cyclohexylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(cyclohexylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

N-(cyclohexylmethyl)-2-[2-[(4-methylphenyl)sulfonylamino]-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25N3O3S2/c1-14-7-9-17(10-8-14)27(24,25)22-19-21-16(13-26-19)11-18(23)20-12-15-5-3-2-4-6-15/h7-10,13,15H,2-6,11-12H2,1H3,(H,20,23)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSJZPKWWIMBAEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NCC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25N3O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(cyclohexylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The chemical structure of N-(cyclohexylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide includes:

- A thiazole ring

- A sulfonamide group

- An acetamide moiety

This combination suggests potential interactions with various biological targets, particularly in the inhibition of enzymes and receptors.

1. Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies on thiazole derivatives have shown that they can inhibit cancer cell proliferation. A notable study found that thiazole-based compounds selectively targeted cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound Name | IC50 (µM) | Cancer Type |

|---|---|---|

| Compound A | 15 | Breast Cancer |

| Compound B | 20 | Lung Cancer |

| N-(cyclohexylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide | TBD | TBD |

2. Enzyme Inhibition

The compound's sulfonamide group suggests potential inhibitory effects on various enzymes. Sulfonamides are known to inhibit carbonic anhydrase and other enzymes involved in metabolic pathways. For example, related compounds have been shown to inhibit 11-beta-hydroxysteroid dehydrogenase (11β-HSD1), which plays a role in glucocorticoid metabolism. The IC50 values for related thiazole derivatives range from 30 to 50 µM in inhibiting this enzyme .

Table 2: Enzyme Inhibition Data

| Enzyme | Compound Name | IC50 (µM) |

|---|---|---|

| 11β-HSD1 | Related Thiazole Compound | 35 |

| Carbonic Anhydrase | N-(cyclohexylmethyl)-... | TBD |

Case Study 1: Anticancer Efficacy

A study published in Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. The results indicated that modifications to the sulfonamide group significantly enhanced cytotoxicity against various cancer cell lines. This suggests that N-(cyclohexylmethyl)-2-(2-(4-methylphenylsulfonamido)thiazol-4-yl)acetamide may also exhibit similar properties.

Case Study 2: Pharmacokinetics and Toxicology

In a pharmacokinetic study, related compounds were evaluated for their absorption, distribution, metabolism, and excretion (ADME) profiles. Results showed promising bioavailability and low toxicity in animal models, indicating that modifications to the thiazole and sulfonamide groups could lead to compounds with desirable pharmacological profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.